3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide
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Overview
Description
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, two methoxy groups, and an ethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-ethoxybenzoyl chloride.
Reaction: The 3,4-dimethoxyaniline is reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 3,4-dimethoxy-N-(4-ethoxybenzoyl)aniline.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(3,4-dimethoxyphenyl)benzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, which may influence its electronic properties.
Uniqueness
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups, which can enhance its solubility and reactivity compared to similar compounds. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-4-23-14-7-5-11(9-13(14)18)17(20)19-12-6-8-15(21-2)16(10-12)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTAZFJFMGHBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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